molecular formula C11H11NO5 B3120933 Cyclopropylmethyl 4-nitrophenyl carbonate CAS No. 276697-73-5

Cyclopropylmethyl 4-nitrophenyl carbonate

Cat. No.: B3120933
CAS No.: 276697-73-5
M. Wt: 237.21 g/mol
InChI Key: MFEOUENFAXRSKP-UHFFFAOYSA-N
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Description

Cyclopropylmethyl 4-nitrophenyl carbonate is a chemical compound with the molecular formula C11H11NO5 and a molecular weight of 237.21 g/mol. It is known for its high reactivity, making it useful in organic synthesis, pharmaceuticals, and other areas.

Preparation Methods

The synthesis of Cyclopropylmethyl 4-nitrophenyl carbonate typically involves the reaction of 4-nitrophenyl chloroformate with cyclopropylmethyl alcohol in the presence of a base . The reaction is carried out in an organic solvent such as acetonitrile at room temperature. The product is then purified using standard techniques such as column chromatography .

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Cyclopropylmethyl 4-nitrophenyl carbonate undergoes various types of chemical reactions, including:

    Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the nitrophenyl group is replaced by other nucleophiles.

    Reduction Reactions: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

    Hydrolysis: In the presence of water and a base, this compound can hydrolyze to form cyclopropylmethyl alcohol and 4-nitrophenol.

Common reagents used in these reactions include bases such as sodium hydroxide and reducing agents like hydrogen gas or metal hydrides . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cyclopropylmethyl 4-nitrophenyl carbonate has been studied for its various applications in scientific research:

    Organic Synthesis: It is used as a reagent for the synthesis of various organic compounds, including amines and alkaloids.

    Pharmaceuticals: This compound serves as an intermediate in the synthesis of various drugs and other pharmaceutical compounds.

    Industrial Applications: In industry, this compound is used in the production of polycarbonate resins and other materials.

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 4-nitrophenyl carbonate is not fully understood. it is believed to involve the formation of an intermediate compound, which then undergoes a series of reactions to form the desired product. The presence of a base is thought to facilitate the formation of this intermediate, which then reacts further to yield the final product.

Comparison with Similar Compounds

Cyclopropylmethyl 4-nitrophenyl carbonate can be compared with other similar compounds, such as:

    Bis(pentafluorophenyl) carbonate: This compound is also used in organic synthesis and has similar reactivity benefits.

    4-Nitrophenyl chloroformate: Another compound used in the synthesis of various organic molecules.

The uniqueness of this compound lies in its high reactivity and versatility in different chemical reactions, making it a valuable reagent in both research and industrial applications.

Properties

IUPAC Name

cyclopropylmethyl (4-nitrophenyl) carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO5/c13-11(16-7-8-1-2-8)17-10-5-3-9(4-6-10)12(14)15/h3-6,8H,1-2,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEOUENFAXRSKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

p-Nitrophenyl chloroformate (0.56 g, 2.8 mmol) was added to a mixture of cyclopropyl carbinol (0.20 g, 2.8 mmol) and triethylamine (0.58 mL, 4.2 mmol) in methylene chloride (5 mL). The mixture was stirred at r.t. for 2 h. After removal of solvent, the residue was purified by flash chromatography on a silica gel column with ethyl acetate in hexanes (0-40%) to afford the desired product.
Quantity
0.56 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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